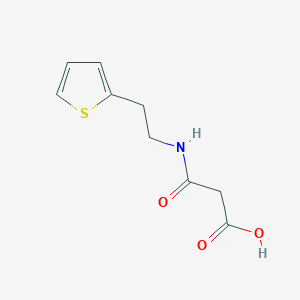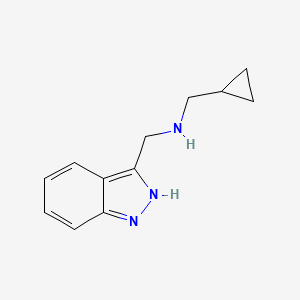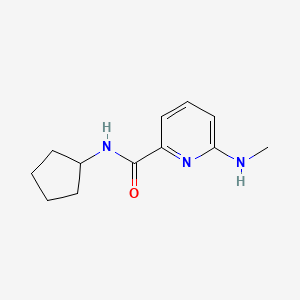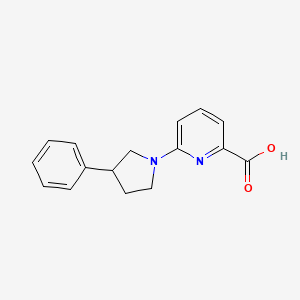![molecular formula C17H13NO B7555075 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol, also known as QEP, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. QEP is a derivative of quinoline, a heterocyclic compound that is widely used in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol is not fully understood, but it is believed to act through multiple pathways. 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis and has been implicated in various diseases, including cancer and metabolic disorders.
Biochemical and Physiological Effects:
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products in cells and tissues exposed to oxidative stress. 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has also been shown to inhibit the proliferation and migration of cancer cells and induce cell cycle arrest and apoptosis. In addition, 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity and yield. 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has been shown to have low toxicity and can be used at concentrations that are well-tolerated by cells and animals. However, 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has some limitations for lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated. In addition, the optimal dosage and administration route for 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol need to be determined for different applications.
Future Directions
There are several future directions for 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol research. One area of interest is the development of 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol derivatives with improved potency and selectivity for specific targets. Another area of interest is the evaluation of 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol in animal models of various diseases, including cancer, diabetes, and neurodegenerative disorders. The potential use of 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol as a therapeutic agent in humans also needs to be explored in clinical trials. In addition, the mechanism of action of 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol needs to be further elucidated to fully understand its therapeutic potential.
Synthesis Methods
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol can be synthesized by reacting 2-quinolinecarboxaldehyde with phenol in the presence of a base. The resulting product is then subjected to a Wittig reaction with ethyltriphenylphosphonium bromide to yield 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol. This synthesis method has been optimized to yield 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol in high purity and yield.
Scientific Research Applications
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has been shown to have potential therapeutic applications in various scientific research studies. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been shown to scavenge free radicals and protect against oxidative stress-induced damage. In addition, 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
3-[(E)-2-quinolin-2-ylethenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12,19H/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZENAZZCHMPRHI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-2-quinolin-2-ylethenyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)

![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)



![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)
![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)

